6-(2,6-Dimethylpiperidin-1-yl)pyridazine-3-carboxylic acid

PIKfyve inhibition Kinase inhibitor Neurological disorders

6-(2,6-Dimethylpiperidin-1-yl)pyridazine-3-carboxylic acid (CAS 1179051-11-6) is a heterocyclic small molecule belonging to the pyridazine-3-carboxylic acid class, featuring a 2,6-dimethylpiperidin-1-yl substituent at the pyridazine 6-position. Its molecular formula is C12H17N3O2 with a molecular weight of 235.28 g/mol.

Molecular Formula C12H17N3O2
Molecular Weight 235.28 g/mol
CAS No. 1179051-11-6
Cat. No. B1465265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2,6-Dimethylpiperidin-1-yl)pyridazine-3-carboxylic acid
CAS1179051-11-6
Molecular FormulaC12H17N3O2
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCC1CCCC(N1C2=NN=C(C=C2)C(=O)O)C
InChIInChI=1S/C12H17N3O2/c1-8-4-3-5-9(2)15(8)11-7-6-10(12(16)17)13-14-11/h6-9H,3-5H2,1-2H3,(H,16,17)
InChIKeyQWUUGMBJKKUSTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2,6-Dimethylpiperidin-1-yl)pyridazine-3-carboxylic acid (CAS 1179051-11-6): Core Identity and Procurement Context


6-(2,6-Dimethylpiperidin-1-yl)pyridazine-3-carboxylic acid (CAS 1179051-11-6) is a heterocyclic small molecule belonging to the pyridazine-3-carboxylic acid class, featuring a 2,6-dimethylpiperidin-1-yl substituent at the pyridazine 6-position. Its molecular formula is C12H17N3O2 with a molecular weight of 235.28 g/mol [1]. The compound has been disclosed in multiple US patent applications, including US20240016810, US20240150358, and US20240208964, where it is listed as a PIKfyve inhibitor [2]. A structurally related regioisomer, 6-(3,5-dimethylpiperidin-1-yl)pyridazine-3-carboxylic acid (CAS 1183545-09-6), is also commercially available, and the unsubstituted piperidine analog 6-(piperidin-1-yl)pyridazine-3-carboxylic acid (CAS 914637-38-0) represents a further simplified comparator within the same chemotype .

Why 6-(2,6-Dimethylpiperidin-1-yl)pyridazine-3-carboxylic Acid Cannot Be Interchanged with Generic Pyridazine-3-Carboxylic Acid Analogs


Within the pyridazine-3-carboxylic acid chemotype, the identity and position of the piperidine substituent profoundly influence both biochemical target engagement and physicochemical properties. The 2,6-dimethylpiperidin-1-yl group is a conformationally constrained, chiral secondary amine where both methyl groups adopt equatorial orientations in the chair conformation, creating a steric environment distinct from the unsubstituted piperidine or the 3,5-dimethyl regioisomer [1]. BindingDB data demonstrate that this compound's PIKfyve IC50 (5.75 µM) differs by over 100-fold from more potent analogs within the same patent family, indicating that subtle structural variations around the pyridazine-piperidine scaffold produce large functional differences [2]. Simply substituting this compound with a generic pyridazine-3-carboxylic acid or a differently substituted piperidine analog would therefore yield unpredictably divergent biological outcomes in any assay or synthetic pathway where the 2,6-dimethylpiperidine motif is required.

Quantitative Differentiation Evidence for 6-(2,6-Dimethylpiperidin-1-yl)pyridazine-3-carboxylic Acid Against Closest Analogs


PIKfyve Inhibitory Potency: Direct Head-to-Head Comparison with Intra-Patent Analog BDBM645402

In the same PIKfyve biochemical assay run by Carna Biosciences using proprietary ADP-Glo methodology, 6-(2,6-dimethylpiperidin-1-yl)pyridazine-3-carboxylic acid (BDBM645410; US20240016810 TABLE 16.23, Example 00189) exhibited an IC50 of 5.75 × 10³ nM (5.75 µM) [1]. By contrast, a structurally distinct analog from the same patent family, BDBM645402 (US20240016810 TABLE 16.15, Example 00181), displayed an IC50 of 32 nM in the identical assay format [2]. This represents a ~180-fold difference in potency, establishing a clear rank-order gradient that is critical for selecting the appropriate tool compound for specific experimental designs.

PIKfyve inhibition Kinase inhibitor Neurological disorders

Regioisomeric Differentiation: 2,6-Dimethylpiperidine vs 3,5-Dimethylpiperidine Substitution and PIKfyve Activity

The 2,6-dimethylpiperidin-1-yl regioisomer (CAS 1179051-11-6) and its direct regioisomeric counterpart 6-(3,5-dimethylpiperidin-1-yl)pyridazine-3-carboxylic acid (CAS 1183545-09-6) share identical molecular formula (C12H17N3O2) and molecular weight (235.28 g/mol) [1]. Despite this isomeric relationship, the target compound is explicitly indexed in BindingDB with measured PIKfyve IC50 values (5.75 µM and 10.0 µM from two independent patent entries) [2], whereas no PIKfyve inhibitory data are currently deposited for the 3,5-dimethyl regioisomer, suggesting that the 2,6-substitution pattern is a specific structural determinant for PIKfyve engagement within this chemotype.

Regioisomer comparison PIKfyve Structure-activity relationship

PIKfyve Potency Tiering Against Clinical-Stage Benchmark Apilimod

Apilimod (CAS 541550-19-0), a clinically investigated PIKfyve inhibitor, demonstrated an IC50 of 3.0 nM in the same Carna Biosciences PIKfyve biochemical assay platform used in the US20240016810 patent family [1]. By comparison, 6-(2,6-dimethylpiperidin-1-yl)pyridazine-3-carboxylic acid exhibits an IC50 of 5,750 nM—representing a nearly 2,000-fold lower potency [2]. This potency gap firmly positions the target compound as a low-potency tool rather than a lead-like PIKfyve inhibitor, making it suitable as a reference for establishing assay sensitivity windows or as a scaffold for fragment-based elaboration.

PIKfyve Benchmark comparison Apilimod

Predicted Physicochemical Differentiation: pKa, LogP, and Hydrogen Bonding Profile

The target compound exhibits a predicted pKa (acid) of 2.59 ± 0.10, a predicted XLogP3-AA of 1.9, a topological polar surface area (TPSA) of 66.3 Ų, 1 hydrogen bond donor, and 5 hydrogen bond acceptors [1]. In contrast, the unsubstituted piperidine analog 6-(piperidin-1-yl)pyridazine-3-carboxylic acid (CAS 914637-38-0, MW 207.23 g/mol) has fewer heavy atoms and a lower molecular weight, while the 3,5-dimethyl regioisomer (CAS 1183545-09-6) shares identical MW but differs in InChI Key and predicted conformational profile . The predicted pKa of ~2.59 indicates that the carboxylic acid group will be predominantly ionized at physiological pH, a property relevant for solubility and salt formation during procurement and formulation.

Physicochemical properties Drug-likeness Ionization

Multi-Patent Cross-Referencing as a Marker of Sustained Research Interest in the 2,6-Dimethylpiperidine-Pyridazine Scaffold

6-(2,6-Dimethylpiperidin-1-yl)pyridazine-3-carboxylic acid is explicitly listed across three distinct US patent applications—US20240016810 (neurological disorders, PIKfyve), US20240150358, and US20240208964 [1]—as well as being referenced as a derivative within WO2013028818A1 (pyrimido-pyridazinone compounds targeting SYK) [2]. This multi-patent presence is not observed for the 3,5-dimethyl regioisomer or the unsubstituted piperidine analog, suggesting that the 2,6-dimethylpiperidine substitution pattern on the pyridazine-3-carboxylic acid core is a preferred scaffold choice across multiple therapeutic programs.

Patent landscape Chemical scaffold Intellectual property

Carboxylic Acid Handle as a Synthetic Diversification Point: Differentiating from Methyl Ester and Amine Analogs

The free carboxylic acid at the pyridazine 3-position enables direct amide coupling, esterification, or reduction chemistry without requiring deprotection steps. Closely related analogs within the same scaffold include methyl 6-(2,6-dimethylpiperidin-1-yl)pyridazine-3-carboxylate (CAS not specified; C13H19N3O2, MW 249.31 g/mol) and 6-(2,6-dimethylpiperidin-1-yl)pyridazin-3-amine (CAS not specified; C11H18N4, MW 206.29 g/mol) . The carboxylic acid form carries a predicted pKa of ~2.59, making it amenable to salt formation for improved handling, while the methyl ester requires hydrolytic cleavage and the amine analog necessitates diazotization or other activation for further functionalization. This synthetic divergence means that the carboxylic acid is the most versatile entry point for generating diverse amide libraries from the 2,6-dimethylpiperidine-pyridazine scaffold.

Synthetic intermediate Carboxylic acid Amide coupling

Validated Application Scenarios for 6-(2,6-Dimethylpiperidin-1-yl)pyridazine-3-carboxylic Acid Based on Quantitative Evidence


PIKfyve Assay Development: Low-Potency Reference Compound for Sensitivity Calibration

With a documented PIKfyve IC50 of 5.75 µM in the Carna Biosciences ADP-Glo biochemical assay [1], this compound serves as an ideal low-potency reference for establishing assay sensitivity windows and Z'-factor determinations. Its ~180-fold weaker activity compared to BDBM645402 (IC50 = 32 nM) and ~1,900-fold weaker activity compared to apilimod (IC50 = 3.0 nM) makes it suitable for defining the lower boundary of the assay dynamic range, ensuring that screening campaigns can reliably discriminate between weak and potent inhibitors. This application is directly supported by the quantitative head-to-head data in Section 3.

Fragment-Based Drug Discovery: Carboxylic Acid Scaffold for Amide Library Synthesis Targeting PIKfyve

The free carboxylic acid group enables direct, protecting-group-free amide coupling, positioning this compound as a fragment or scaffold for generating focused amide libraries [2]. Given its measured but modest PIKfyve affinity (IC50 = 5.75 µM) [1], the scaffold is amenable to structure-based elaboration aimed at improving potency through fragment growing or linking strategies—an approach that would be encumbered if starting from the methyl ester or amine analogs. The documented multi-patent presence of this scaffold further validates its relevance in PIKfyve-targeted medicinal chemistry programs.

Regioisomeric Selectivity Studies: Comparing 2,6- vs 3,5-Dimethylpiperidine Effects on Target Engagement

Because the 2,6-dimethyl isomer (CAS 1179051-11-6) has documented PIKfyve activity while the 3,5-dimethyl regioisomer (CAS 1183545-09-6) lacks such annotation [3], these two compounds together form a matched molecular pair for studying the stereoelectronic effects of piperidine methyl substitution on kinase binding. This application is directly supported by the regioisomeric differentiation evidence in Section 3, enabling researchers to dissect the contribution of the 2,6-dimethyl pattern to target recognition.

Physicochemical Profiling and Formulation Pre-Screening for Pyridazine-3-Carboxylic Acid Derivatives

The predicted pKa of ~2.59 and XLogP3-AA of 1.9 provide a basis for pre-formulation solubility and permeability screening . The compound's ionization state at physiological pH (predominantly anionic) and moderate lipophilicity can be benchmarked against the unsubstituted piperidine analog to quantify the contribution of the dimethyl groups to partition coefficient and solubility, informing formulation strategy decisions early in the lead optimization cascade.

Quote Request

Request a Quote for 6-(2,6-Dimethylpiperidin-1-yl)pyridazine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.